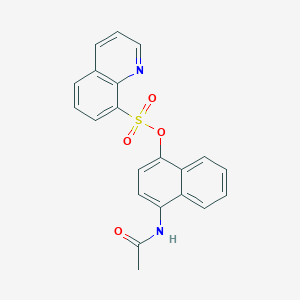
2,5-Dichlorophenyl 8-quinolinesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichlorophenyl 8-quinolinesulfonate (DCQS) is a chemical compound that has been widely used in scientific research due to its unique properties. DCQS is a fluorescent dye that has been used to label proteins, nucleic acids, and lipids in various biological samples. It is also used as a tool to study the cellular localization and trafficking of proteins in live cells.
作用機序
The mechanism of action of 2,5-Dichlorophenyl 8-quinolinesulfonate is not fully understood, but it is believed to bind to specific amino acid residues in proteins. The binding of 2,5-Dichlorophenyl 8-quinolinesulfonate to proteins can cause conformational changes, leading to alterations in protein function. 2,5-Dichlorophenyl 8-quinolinesulfonate has also been shown to disrupt lipid bilayers, leading to changes in membrane permeability.
Biochemical and Physiological Effects:
2,5-Dichlorophenyl 8-quinolinesulfonate has been shown to have both biochemical and physiological effects. Biochemically, 2,5-Dichlorophenyl 8-quinolinesulfonate has been shown to alter protein structure and function. Physiologically, 2,5-Dichlorophenyl 8-quinolinesulfonate has been shown to affect membrane permeability and ion transport. 2,5-Dichlorophenyl 8-quinolinesulfonate has also been shown to induce apoptosis in cancer cells.
実験室実験の利点と制限
2,5-Dichlorophenyl 8-quinolinesulfonate has several advantages for lab experiments. It is a highly specific fluorescent dye that can be used to label proteins, nucleic acids, and lipids in live cells. It is also relatively easy to synthesize and purify. However, there are also limitations to using 2,5-Dichlorophenyl 8-quinolinesulfonate. It has been shown to be toxic to cells at high concentrations, and it can also interfere with protein function at high concentrations.
将来の方向性
There are several future directions for the use of 2,5-Dichlorophenyl 8-quinolinesulfonate in scientific research. One area of research is the development of new fluorescent dyes based on the structure of 2,5-Dichlorophenyl 8-quinolinesulfonate. These dyes could have improved properties, such as higher specificity and lower toxicity. Another area of research is the use of 2,5-Dichlorophenyl 8-quinolinesulfonate in the development of new drugs for the treatment of cancer and other diseases. 2,5-Dichlorophenyl 8-quinolinesulfonate has been shown to induce apoptosis in cancer cells, and further research could lead to the development of new drugs that target specific cancer cells.
合成法
2,5-Dichlorophenyl 8-quinolinesulfonate can be synthesized through a multistep process starting from 2,5-dichlorophenol. The first step involves the conversion of 2,5-dichlorophenol to 2,5-dichlorophenylsulfonate using sulfuric acid. The second step involves the reaction of 2,5-dichlorophenylsulfonate with 8-hydroxyquinoline to form 2,5-Dichlorophenyl 8-quinolinesulfonate. The final product is obtained by purification through recrystallization.
科学的研究の応用
2,5-Dichlorophenyl 8-quinolinesulfonate has been widely used in various scientific research applications. One of the main applications of 2,5-Dichlorophenyl 8-quinolinesulfonate is as a fluorescent dye to label proteins, nucleic acids, and lipids in live cells. This has allowed researchers to study the cellular localization and trafficking of proteins in real-time. 2,5-Dichlorophenyl 8-quinolinesulfonate has also been used as a tool to study the structure and function of proteins. It has been shown to bind to specific amino acid residues in proteins, allowing researchers to study the conformational changes that occur during protein folding and unfolding.
特性
分子式 |
C15H9Cl2NO3S |
|---|---|
分子量 |
354.2 g/mol |
IUPAC名 |
(2,5-dichlorophenyl) quinoline-8-sulfonate |
InChI |
InChI=1S/C15H9Cl2NO3S/c16-11-6-7-12(17)13(9-11)21-22(19,20)14-5-1-3-10-4-2-8-18-15(10)14/h1-9H |
InChIキー |
HSBOLXCMNJLXRJ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)OC3=C(C=CC(=C3)Cl)Cl)N=CC=C2 |
正規SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)OC3=C(C=CC(=C3)Cl)Cl)N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{2-[(3-Bromophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276970.png)

![[2-(Benzylamino)-2-oxoethoxy]acetic acid](/img/structure/B276974.png)
![(1-{2-Oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}cyclopentyl)acetic acid](/img/structure/B276978.png)
![2-[2-(4-Methylpiperazin-4-ium-1-yl)-2-oxoethoxy]acetate](/img/structure/B276979.png)


![4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B276991.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide](/img/structure/B276993.png)


![2-Methylphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B276996.png)
![N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B276997.png)
![2-{Butyl[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B276999.png)